Fmoc-D-Lys(Boc)-OH is a non-natural, D-enantiomer amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS). Its defining feature is an orthogonal protecting group strategy: a base-labile Nα-Fmoc group for temporary chain elongation and an acid-labile Nε-Boc group for permanent side-chain protection. [1] This specific combination is fully compatible with the most common Fmoc/tBu synthesis workflows, allowing for the precise incorporation of a D-lysine residue, which is primarily used to increase a peptide's resistance to enzymatic degradation or to induce specific three-dimensional conformations. [REFS-2, REFS-3]
Direct substitution of Fmoc-D-Lys(Boc)-OH is operationally unfeasible in most synthesis protocols. Replacing it with its natural counterpart, Fmoc-L-Lys(Boc)-OH, fundamentally alters the peptide's stereochemistry, which eliminates the primary strategic benefit of using the D-amino acid: enhanced proteolytic stability and unique conformational control. [1] Substituting with a derivative using a different side-chain protecting group, such as Fmoc-D-Lys(Z)-OH, disrupts the entire synthesis workflow. The benzyloxycarbonyl (Z or Cbz) group requires harsh hydrogenolysis for removal, which is incompatible with standard, mild acid-cleavable resins and other common protecting groups used in Fmoc SPPS, necessitating a complete and costly redesign of the purification and deprotection strategy. [REFS-2, REFS-3]
A primary driver for procuring the D-enantiomer is to enhance peptide stability in biological fluids. In a direct comparison, an antimicrobial peptide containing only L-lysine residues was completely degraded within 30 minutes of exposure to 50% human serum. The analogue where all L-Lysine residues were substituted with D-Lysine (using Fmoc-D-Lys(Boc)-OH) showed no degradation after 120 minutes under the same conditions. [1]
| Evidence Dimension | Peptide Stability in 50% Human Serum |
| Target Compound Data | 100% of peptide remaining after 120 minutes (for peptide containing D-Lys) |
| Comparator Or Baseline | 0% of peptide remaining after 30 minutes (for all-L-Lysine peptide) |
| Quantified Difference | Complete stability at 120 min vs. complete degradation by 30 min |
| Conditions | Incubation in 50% human serum at 37°C. |
For developing peptide-based therapeutics, this demonstrates a critical enhancement in biological half-life, directly impacting dosing frequency and potential efficacy.
The Fmoc-D-Lys(Boc)-OH structure is designed for seamless integration into the most widely used SPPS strategy: Fmoc/tBu chemistry. The Nα-Fmoc group is reliably cleaved by mild base (e.g., 20% piperidine in DMF), while the Nε-Boc group is stable to these conditions but is removed with mild acid (TFA) during final cleavage. [1] A potential substitute like Fmoc-D-Lys(Z)-OH uses a Cbz (Z) group, which requires catalytic hydrogenolysis (e.g., H₂/Pd-C) for removal. This alternative deprotection is incompatible with standard solid-phase techniques and many other protecting groups, making Fmoc-D-Lys(Boc)-OH the process-compatible choice.
| Evidence Dimension | Side-Chain Deprotection Conditions |
| Target Compound Data | Mild acid (e.g., TFA), compatible with standard SPPS cleavage cocktails. |
| Comparator Or Baseline | Fmoc-D-Lys(Z)-OH: Catalytic hydrogenolysis, incompatible with standard SPPS hardware and many sulfur-containing or reducible residues. |
| Quantified Difference | Qualitative difference in required chemical environment (mild acid vs. catalytic reduction). |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) deprotection protocols. |
This ensures that the compound can be used in existing automated synthesizers and established protocols without requiring a complete, time-consuming, and expensive process redevelopment.
In automated SPPS, the success of each coupling cycle depends on the high purity and reactivity of the incoming amino acid derivative. Using a well-characterized, high-purity Fmoc-D-Lys(Boc)-OH ensures efficient coupling, minimizing the risk of generating deletion sequences, which are common impurities that are difficult to remove. While direct comparative data on purity is vendor-specific, established protocols for Fmoc-SPPS implicitly rely on input materials of >98% purity to achieve crude final peptide purities in the 90-95% range, thereby simplifying final purification. Lower purity starting materials would predictably lead to lower crude product purity and increased purification costs.
| Evidence Dimension | Expected Crude Peptide Purity (Model Pentapeptide) |
| Target Compound Data | 90-95% (achievable with high-purity Fmoc-Lys(Boc)-OH) |
| Comparator Or Baseline | Lower Purity Material: Expected <90% with increased deletion sequences |
| Quantified Difference | Estimated 5-10% improvement in crude purity, reducing purification burden. |
| Conditions | Standard automated Fmoc/tBu solid-phase peptide synthesis. |
Procuring high-purity material reduces the time and cost associated with HPLC purification of the final peptide and improves the overall yield and reproducibility of the synthesis.
This compound is the correct choice for synthesizing peptide drug candidates that require a longer half-life in plasma. The incorporation of D-lysine provides a direct and proven method to block cleavage by common proteases like trypsin, which specifically target L-lysine residues, thereby enhancing the peptide's pharmacokinetic profile. [1]
Use this building block to introduce specific structural constraints in a peptide backbone. The D-configuration can induce β-turns or other secondary structures that are critical for high-affinity binding to biological targets, a common strategy in rational drug design.
This derivative is ideal for inclusion in automated synthesis platforms operating under standard Fmoc/tBu protocols. Its predictable reactivity and compatibility ensure reliable incorporation into peptide libraries for screening purposes without requiring custom, non-standard synthesis cycles. [2]
Environmental Hazard